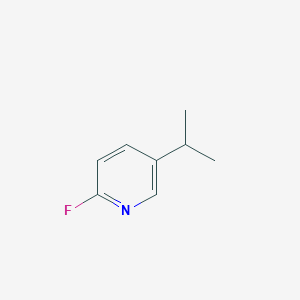![molecular formula C9H14F3NO4 B6240262 {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate CAS No. 2375260-17-4](/img/new.no-structure.jpg)
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate typically involves the annulation of cyclopentane and four-membered rings. Three successful synthetic routes have been developed, each employing readily available starting materials and conventional chemical transformations. These methods minimize the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be employed to convert the carbonyl group back to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols. Substitution reactions produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-azaspiro[3.4]octane: Shares a similar spirocyclic structure but lacks the oxa and methanol groups.
Spirooxindole-based compounds: These compounds also feature a spirocyclic framework and are studied for their biological activity.
Uniqueness
{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate is unique due to its combination of a spirocyclic structure with an oxa and methanol group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
2375260-17-4 |
|---|---|
Fórmula molecular |
C9H14F3NO4 |
Peso molecular |
257.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



